molecular formula C8H13BN2O4S B2416000 2-(Boc-amino)thiazole-5-boronic acid CAS No. 1025492-91-4

2-(Boc-amino)thiazole-5-boronic acid

Cat. No.: B2416000
CAS No.: 1025492-91-4
M. Wt: 244.07
InChI Key: KUDSRJBMGBOJGJ-UHFFFAOYSA-N
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Description

2-(Boc-amino)thiazole-5-boronic acid is a chemical compound that features a thiazole ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)thiazole-5-boronic acid typically involves the reaction of 2-amino-5-thiazolecarboxylic acid ethyl ester with di-tert-butyl dicarbonate to form the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazolecarboxylic acid ethyl ester. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)thiazole-5-boronic acid can undergo various chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

    Boc Deprotection: Commonly achieved using trifluoroacetic acid in dichloromethane.

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Boc Deprotection: Yields the free amine derivative of the thiazole ring.

Scientific Research Applications

2-(Boc-amino)thiazole-5-boronic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.

    Organic Synthesis: Employed in the construction of complex molecules through cross-coupling reactions.

    Biological Studies: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-5-boronic acid
  • 2-(Boc-amino)thiazole-5-carboxylic acid
  • Phenylboronic acid derivatives

Uniqueness

2-(Boc-amino)thiazole-5-boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group on the thiazole ring

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSRJBMGBOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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